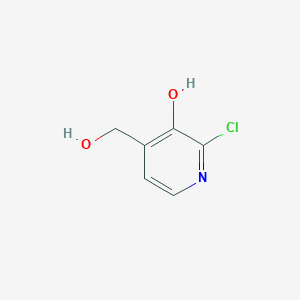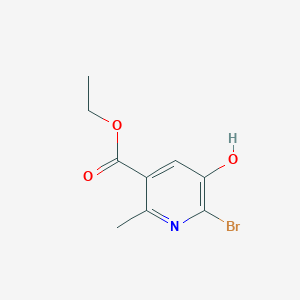![molecular formula C27H18ClN3 B13662538 2-([1,1'-Biphenyl]-2-yl)-4-([1,1'-biphenyl]-4-yl)-6-chloro-1,3,5-triazine](/img/structure/B13662538.png)
2-([1,1'-Biphenyl]-2-yl)-4-([1,1'-biphenyl]-4-yl)-6-chloro-1,3,5-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-([1,1’-Biphenyl]-2-yl)-4-([1,1’-biphenyl]-4-yl)-6-chloro-1,3,5-triazine is a complex organic compound characterized by its unique structure, which includes biphenyl and triazine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-([1,1’-Biphenyl]-2-yl)-4-([1,1’-biphenyl]-4-yl)-6-chloro-1,3,5-triazine typically involves the reaction of biphenyl derivatives with triazine precursors under specific conditions. One common method includes the use of chlorinated biphenyl compounds and triazine derivatives in the presence of a catalyst to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled environments to manage the reaction kinetics and thermodynamics effectively .
Análisis De Reacciones Químicas
Types of Reactions: 2-([1,1’-Biphenyl]-2-yl)-4-([1,1’-biphenyl]-4-yl)-6-chloro-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or nucleophiles
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl triazine oxides, while reduction could produce biphenyl triazine hydrides .
Aplicaciones Científicas De Investigación
2-([1,1’-Biphenyl]-2-yl)-4-([1,1’-biphenyl]-4-yl)-6-chloro-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties .
Mecanismo De Acción
The mechanism of action of 2-([1,1’-Biphenyl]-2-yl)-4-([1,1’-biphenyl]-4-yl)-6-chloro-1,3,5-triazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways, such as those involved in cell growth, apoptosis, or inflammation, thereby exerting its effects .
Similar Compounds:
2-Amino-[1,1’-biphenyl]-3-carboxamide derivatives: These compounds share a similar biphenyl structure and are used as selective inhibitors in medicinal chemistry.
Biphenyl derivatives: These include various biphenyl-based compounds used in different applications, such as pharmaceuticals and materials science.
Uniqueness: 2-([1,1’-Biphenyl]-2-yl)-4-([1,1’-biphenyl]-4-yl)-6-chloro-1,3,5-triazine is unique due to its combination of biphenyl and triazine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse applications in research and industry .
Propiedades
Fórmula molecular |
C27H18ClN3 |
|---|---|
Peso molecular |
419.9 g/mol |
Nombre IUPAC |
2-chloro-4-(2-phenylphenyl)-6-(4-phenylphenyl)-1,3,5-triazine |
InChI |
InChI=1S/C27H18ClN3/c28-27-30-25(22-17-15-20(16-18-22)19-9-3-1-4-10-19)29-26(31-27)24-14-8-7-13-23(24)21-11-5-2-6-12-21/h1-18H |
Clave InChI |
JTIDSLLLZDWOHA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC(=N3)Cl)C4=CC=CC=C4C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13662462.png)


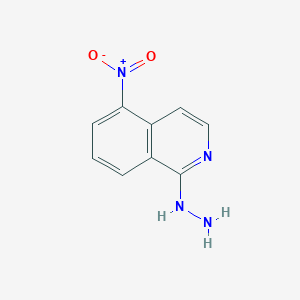
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid dihydrochloride](/img/structure/B13662499.png)
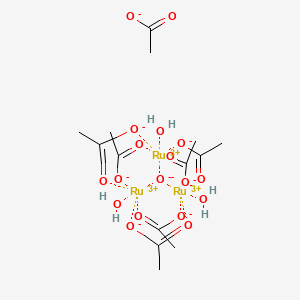

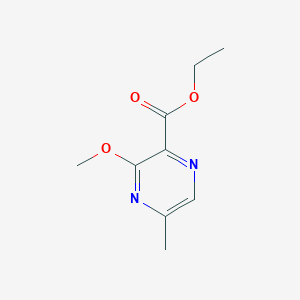
![Trans-1'-(3-(4-fluorophenoxy)propyl)octahydro-1H-spiro[naphthalene-2,4'-piperidine] hydrochloride](/img/structure/B13662531.png)
